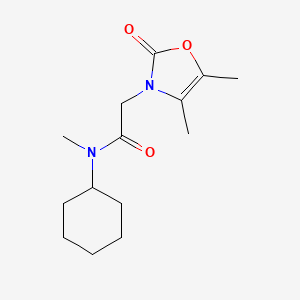![molecular formula C21H26N2O3 B5688106 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol](/img/structure/B5688106.png)
1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol, also known as BDPD, is a diazepine derivative that has gained attention for its potential use in the treatment of anxiety and depression. BDPD has shown promising results in preclinical studies, leading to further investigation of its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol is not fully understood. However, it has been suggested that 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol may act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety and mood. 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol may also modulate the activity of monoamine neurotransmitters, such as serotonin and dopamine, which are implicated in the regulation of mood and emotion.
Biochemical and Physiological Effects:
1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been shown to have a range of biochemical and physiological effects. In animal models, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been shown to increase GABA-A receptor activity, leading to reduced anxiety-like behavior. Additionally, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects. 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol is its selective activity at GABA-A receptors, which may reduce the risk of side effects associated with non-selective GABA-A modulators. Additionally, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has shown promising results in preclinical studies, suggesting that it may have therapeutic potential. However, limitations of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol include its limited solubility and potential for toxicity at high doses.
Zukünftige Richtungen
Future research on 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol may focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, studies may investigate the safety and efficacy of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol in human subjects, as well as the potential for drug interactions. Further exploration of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol's neuroprotective effects may also be of interest, particularly in the context of neurodegenerative diseases.
Synthesemethoden
1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the condensation of 4-hydroxyphenylacetic acid with benzylamine, followed by cyclization with ethyl chloroformate and subsequent reduction with lithium aluminum hydride. The final step involves acylation with 3-(4-hydroxyphenyl)propanoic acid chloride to yield 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been studied for its potential use as an anxiolytic and antidepressant agent. In animal models, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Additionally, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-(4-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-19-9-6-17(7-10-19)8-11-21(26)23-13-12-22(15-20(25)16-23)14-18-4-2-1-3-5-18/h1-7,9-10,20,24-25H,8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBHJPDFQDZIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)CCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5688039.png)
![4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone](/img/structure/B5688044.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)
![1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)
![5-methoxy-2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B5688063.png)
![6-ethyl-2-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5688077.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B5688081.png)
![(3-chlorophenyl)[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5688087.png)
![1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)

![3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide](/img/structure/B5688131.png)
![7-(cyclopropylmethyl)-2-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5688134.png)
![N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5688138.png)